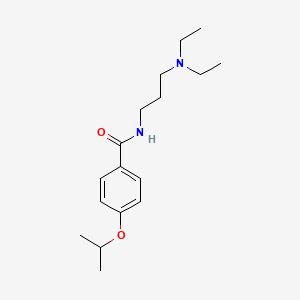
N-(3-Diethylaminopropyl)-p-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Diethylaminopropyl)-p-isopropoxybenzamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with a diethylaminopropyl group and an isopropoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Diethylaminopropyl)-p-isopropoxybenzamide typically involves the reaction of p-isopropoxybenzoic acid with 3-diethylaminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Diethylaminopropyl)-p-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(3-Diethylaminopropyl)-p-isopropoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Diethylaminopropyl)-p-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The diethylaminopropyl group can enhance the compound’s binding affinity and specificity, while the isopropoxy group may influence its solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Diethylaminopropyl)-p-isopropoxybenzamide: Unique due to its specific substitution pattern and functional groups.
N-(3-Dimethylaminopropyl)-p-isopropoxybenzamide: Similar structure but with a dimethylamino group instead of a diethylamino group, leading to different chemical properties and reactivity.
N-(3-Diethylaminopropyl)-p-methoxybenzamide: Contains a methoxy group instead of an isopropoxy group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the combination of its diethylaminopropyl and isopropoxy substituents, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry, where tailored chemical properties are required .
Propiedades
Número CAS |
32515-42-7 |
|---|---|
Fórmula molecular |
C17H28N2O2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H28N2O2/c1-5-19(6-2)13-7-12-18-17(20)15-8-10-16(11-9-15)21-14(3)4/h8-11,14H,5-7,12-13H2,1-4H3,(H,18,20) |
Clave InChI |
WLTNJKJMMGFXJA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


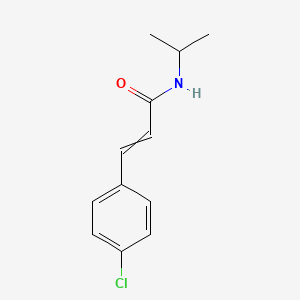
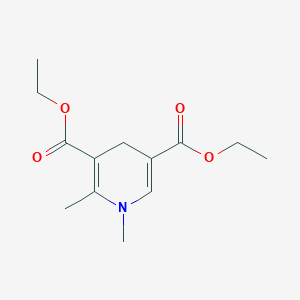
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)


![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)

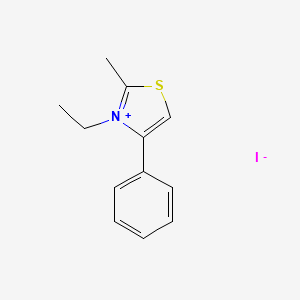
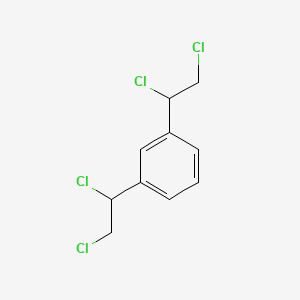
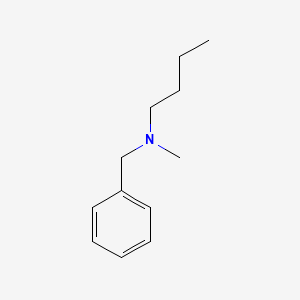
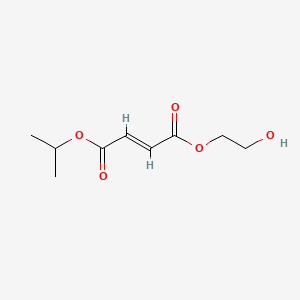
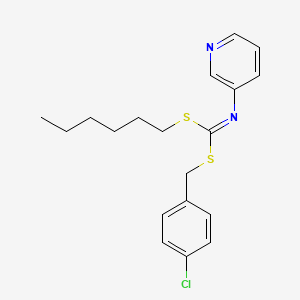
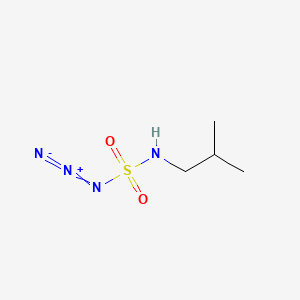
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)
